molecular formula C12H14BrN3O2 B6635226 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide

Katalognummer B6635226
Molekulargewicht: 312.16 g/mol
InChI-Schlüssel: WQBGUMJABWKFGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. It has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide in lab experiments is its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. However, its limitations include its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the study of 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide. One direction is to investigate its potential as a treatment for other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to explore its mechanism of action in more detail, particularly its interaction with the Akt/mTOR signaling pathway. Additionally, further research is needed to optimize its pharmacokinetics and bioavailability for use as a drug.

Synthesemethoden

The synthesis of 3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide involves the reaction of 3-bromo-2-pyridinecarboxylic acid with 3-amino-2-oxoazepane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c13-8-4-3-7-14-10(8)12(18)16-9-5-1-2-6-15-11(9)17/h3-4,7,9H,1-2,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBGUMJABWKFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-oxoazepan-3-yl)pyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.